[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine
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Overview
Description
[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine is a chemical compound with the molecular formula C11H16FNS and a molecular weight of 213.31 g/mol . It is characterized by the presence of a fluorophenyl group and a methylsulfanylpropylamine group, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine typically involves the reaction of 2-fluorobenzyl chloride with 3-(methylsulfanyl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated amines or modified amines.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the methylsulfanylpropylamine group can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential biological effects.
Comparison with Similar Compounds
[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine can be compared with other similar compounds such as:
[(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine: Similar structure but with a chlorine atom instead of fluorine.
[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine: Similar structure but with a bromine atom instead of fluorine.
[(2-Iodophenyl)methyl][3-(methylsulfanyl)propyl]amine: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its reactivity, biological activity, and physicochemical properties compared to its halogenated analogs.
Properties
Molecular Formula |
C11H16FNS |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C11H16FNS/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3 |
InChI Key |
HRAAXLZAOKQDBA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNCC1=CC=CC=C1F |
Origin of Product |
United States |
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